molecular formula C7H2F3NO B1351153 2,4,6-Trifluorophenyl isocyanate CAS No. 50528-80-8

2,4,6-Trifluorophenyl isocyanate

Cat. No. B1351153
CAS RN: 50528-80-8
M. Wt: 173.09 g/mol
InChI Key: XORSGSHLSDFOHP-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenyl isocyanate is a chemical compound with the empirical formula C7H2F3NO and a molecular weight of 173.09 . It is used in scientific research and is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorophenyl isocyanate consists of a phenyl ring with three fluorine atoms and an isocyanate group . The SMILES string representation is Fc1cc(F)c(N=C=O)c(F)c1 .


Physical And Chemical Properties Analysis

2,4,6-Trifluorophenyl isocyanate has a refractive index of 1.4780 and a density of 1.429 g/mL at 25 °C . It is also noted to hydrolyze in water .

Scientific Research Applications

  • Carboboration Reactions:

    • Isocyanates, including 2,4,6-Trifluorophenyl isocyanate, can undergo carboboration reactions with tris(pentafluorophenyl)borane, leading to the formation of six-membered heterocyclic compounds. These compounds have potential applications in the synthesis of various organic molecules and materials (Mehta & Goicoechea, 2019).
  • Synthesis of Triarylpyridine Derivatives:

    • 2,4,6-Trifluorophenyl isocyanate-related compounds are used in the synthesis of 2,4,6-triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties. These derivatives are significant in areas such as anticancer research and supramolecular chemistry (Maleki, 2015).
  • Formation of Heterocycles:

    • The reactivity of isocyanates, including those similar to 2,4,6-Trifluorophenyl isocyanate, with triazine rings has been explored. This research contributes to the development of novel heterocycles, potentially useful in various chemical syntheses and material applications (Duynstee, 2010).
  • Nanoporous Polyurea Formation:

    • Is
    ocyanates, like 2,4,6-Trifluorophenyl isocyanate, react with mineral acids to form urea, which is utilized in producing nanoporous polyurea networks. These networks have applications in materials science, particularly in the development of aerogels and other porous structures .
  • Hydroboration Catalyst:

    • Tris(2,4,6-trifluorophenyl)borane, related to 2,4,6-Trifluorophenyl isocyanate, has been identified as an efficient catalyst for hydroboration of unsaturated reagents. This discovery has significant implications in organic synthesis and catalysis (Lawson, Wilkins, & Melen, 2017).
  • Occupational Exposure Monitoring:

    • Research on isocyanates including compounds similar to 2,4,6-Trifluorophenyl isocyanate has been conducted to monitor occupational exposure in the polyurethane manufacturing industry. This is crucial for understanding and mitigating health risks associated with isocyanate exposure (Brzeźnicki & Bonczarowska, 2015).
  • Environmental Remediation:

    • Research on compounds like 2,4,6-Trifluorophenyl isocyanate has been conducted for the adsorption of pollutants such as trichlorophenol, which is significant for environmental remediation and water treatment technologies (Tümsek et al., 2015).
  • Cycloaddition Catalysis:

    • Tetraarylstibonium cations, which can react with isocyanates, have been evaluated for catalyzing cycloaddition reactions. This research is important for developing new catalysts in organic synthesis (Yang et al., 2018).

Safety And Hazards

2,4,6-Trifluorophenyl isocyanate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,3,5-trifluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORSGSHLSDFOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382524
Record name 2,4,6-Trifluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorophenyl isocyanate

CAS RN

50528-80-8
Record name 1,3,5-Trifluoro-2-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50528-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trifluoro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GC Chen, R Rowell - … of the 13th international symposium on …, 1986 - fpl.fs.usda.gov
Encapsulation—Encapsulation is limited to surface applications because the pore size of wood is too small for microcapsules to penetrate. Surface application of fungicides …
Number of citations: 8 www.fpl.fs.usda.gov
GC Chen, RM Rowell, WD Ellis - Wood and fiber science, 1990 - wfs.swst.org
Fluorine substituents in the phenyl ring of methyl fluorophenyl carbamates and fluorophenyl isocyanates were varied to determine the influence of fluorine substituents on fungal …
Number of citations: 17 wfs.swst.org
FROFS PINE, F ISOCYANATES - Wood and Fiber Science, 1990 - Citeseer
Fluorine substituents in the phenyl ring of methyl fluorophenyl carbamates and fluorophenyl isocyanates were varied to determine the influence of fluorine substituents on fungal …
Number of citations: 4 citeseerx.ist.psu.edu
CA Higley, RG Wilde, TP Maduskuie… - Journal of medicinal …, 1994 - ACS Publications
Animal studies and recent clinical studies have led to the recognition that hypercholesterolemia is a major risk factor for atherosclerosis and coronary heart disease (CHD) and that …
Number of citations: 43 pubs.acs.org
Z Wu - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
C Korepp, W Kern, EA Lanzer, PR Raimann… - Journal of power …, 2007 - Elsevier
Several isocyanate compounds have been investigated with regard to their performance as film forming electrolyte additives in propylene carbonate (PC) and EC/EMC-based …
Number of citations: 62 www.sciencedirect.com

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